5,7-Dibromo-8-quinolyl 5-chloro-2-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromo-8-quinolyl 5-chloro-2-methylbenzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-8-quinolyl 5-chloro-2-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the quinoline core The bromination of quinoline at the 5 and 7 positions is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-8-quinolyl 5-chloro-2-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5,7-Dibromo-8-quinolyl 5-chloro-2-methylbenzenesulfonate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-8-quinolyl 5-chloro-2-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the sulfonate group enhances the compound’s solubility and bioavailability, facilitating its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-8-quinolinol: Shares the quinoline core and bromine substituents but lacks the sulfonate group.
5-Chloro-7-iodo-8-quinolinol: Contains chlorine and iodine substituents instead of bromine.
5,7-Dichloro-8-quinolinol: Contains chlorine substituents instead of bromine.
Uniqueness
5,7-Dibromo-8-quinolyl 5-chloro-2-methylbenzenesulfonate is unique due to the combination of bromine, chlorine, and sulfonate groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfonate group enhances its solubility and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H10Br2ClNO3S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 5-chloro-2-methylbenzenesulfonate |
InChI |
InChI=1S/C16H10Br2ClNO3S/c1-9-4-5-10(19)7-14(9)24(21,22)23-16-13(18)8-12(17)11-3-2-6-20-15(11)16/h2-8H,1H3 |
InChI Key |
RHBVTMYZRNAKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.